molecular formula C10H14N2O2 B8314267 Acetyl-2-(2-hydroxyethyl)-2-phenylhydrazine

Acetyl-2-(2-hydroxyethyl)-2-phenylhydrazine

Cat. No. B8314267
M. Wt: 194.23 g/mol
InChI Key: TWNANRFWFOTRQC-UHFFFAOYSA-N
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Patent
US08506932B2

Procedure details

A solution of acetyl-2-(2-hydroxyethyl)-2-phenylhydrazine (i) (0.5 g, 2.57 mmol) in 6N hydrogen chloride 5 ml was refluxed for 2 hours. The reaction was cooled to room temperature and basified with 6N sodium hydroxide to PH 8. The solution was extracted with DCM 2×50 ml, washed with brine 2×30 ml. The organic was dried (MgSO4) and removed in vacuo. The residue was used to next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][N:5]([CH2:12][CH2:13][OH:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=O)C.[OH-].[Na+]>Cl>[C:6]1([N:5]([CH2:12][CH2:13][OH:14])[NH2:4])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)NN(C1=CC=CC=C1)CCO
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with DCM 2×50 ml
WASH
Type
WASH
Details
washed with brine 2×30 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was used to next step without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N(N)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.